6-Acetyl-4-cyanopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-cyanopyridine-2-carboxylic acid is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-cyanopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with acetic anhydride and cyanide sources under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-Acetyl-4-cyanopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 6-Acetyl-4-cyanopyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-acetyl-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c1-5(12)7-2-6(4-10)3-8(11-7)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
PMDBPOKKJWXLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.